molecular formula C16H28 B3052600 cis,cis-1,9-Cyclohexadecadiene CAS No. 4277-06-9

cis,cis-1,9-Cyclohexadecadiene

Cat. No.: B3052600
CAS No.: 4277-06-9
M. Wt: 220.39 g/mol
InChI Key: QCSDLMPAQMQZOE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: cis,cis-1,9-Cyclohexadecadiene can be synthesized through the dimerization of cyclooctene using Grubbs’ catalysts. This method involves the use of Grubbs’ catalysts in both organic solvents and ionic liquids to facilitate the dimerization process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using the aforementioned synthetic routes. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions: cis,cis-1,9-Cyclohexadecadiene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which cis,cis-1,9-Cyclohexadecadiene exerts its effects involves the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). This inhibition leads to its anti-inflammatory and analgesic properties. Additionally, the compound exhibits antioxidant activity, which may contribute to its overall effects.

Comparison with Similar Compounds

    1,5-Cyclooctadiene: Another diene compound with a similar structure but a smaller ring size.

    1,9-Decadiene: A linear diene with a similar number of carbon atoms but lacking the cyclic structure.

    Cyclohexadec-8-en-1-one: A product of the oxidation of cis,cis-1,9-Cyclohexadecadiene, with a similar carbon skeleton but different functional groups.

Uniqueness: this compound is unique due to its specific configuration and ability to act as a monomer in polymer synthesis. Its cyclic structure and the presence of two double bonds make it a valuable compound for various chemical reactions and applications .

Properties

IUPAC Name

(1Z,9Z)-cyclohexadeca-1,9-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-2,15-16H,3-14H2/b2-1-,16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSDLMPAQMQZOE-QSWGICILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC=CCCCCCCC=CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C=C\CCCCCC/C=C\CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,9-Cyclohexadecadiene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

4277-06-9
Record name 1,9-Cyclohexadecadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,9-Cyclohexadecadiene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name cyclohexadeca-1,9-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.002
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4277-06-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis,cis-1,9-Cyclohexadecadiene
Reactant of Route 2
cis,cis-1,9-Cyclohexadecadiene
Reactant of Route 3
cis,cis-1,9-Cyclohexadecadiene
Reactant of Route 4
cis,cis-1,9-Cyclohexadecadiene
Reactant of Route 5
cis,cis-1,9-Cyclohexadecadiene
Reactant of Route 6
cis,cis-1,9-Cyclohexadecadiene

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